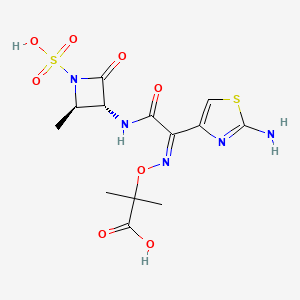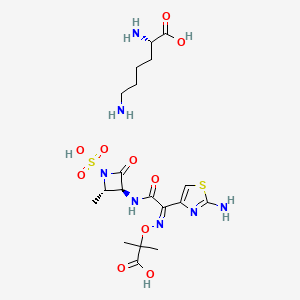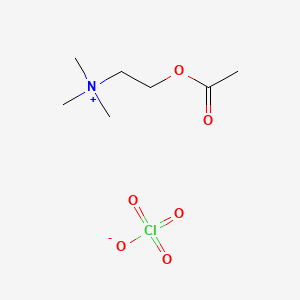
ベンゾビシクロン
説明
3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one is a carbobicyclic compound that is bicyclo[3.2.1]oct-3-en-2-one which is substituted at positions 3 and 4 by 2-chloro-4-(methylsulfonyl)benzoyl and phenylthio groups, respectively. It is a carbobicyclic compound, a cyclic ketone, an organic sulfide, a sulfone, a member of monochlorobenzenes and an aromatic ketone.
科学的研究の応用
ベンゾビシクロンの用途に関する包括的な分析
ベンゾビシクロンは、水田における幅広いスペクトルと選択性で知られるユニークなビシクロオクタン骨格を有する除草剤です。以下は、さまざまな分野における科学研究におけるその用途の詳細な分析です。
水稲栽培における雑草防除: ベンゾビシクロンは、主に水稲(Oryza sativa)の栽培で、さまざまな一年生草、カヤツリグサ、広葉雑草を駆除するために使用されます 。特に、水田で問題となる雑草であるScirpus juncoidesに効果的です。 この除草剤は、移植または直蒔き稲に長残効性と優れた選択性を提供するため、出芽前処理から出芽後初期に200〜300 g a.i./haの用量で散布することができます .
植物の生育段階に関連する耐性と有効性: 研究によると、ベンゾビシクロンの有効性は、植物の生育段階とHPPD阻害剤感受性1(HIS1)遺伝子の発現に影響されます 。水稲の耐性は、機能的なHIS1遺伝子の存在に依存し、感受性のレベルは品種によって異なる場合があります。 水稲が2〜3葉期にある場合、5〜6葉期に比べて植物の生育が約35%低下することが観察されています .
遺伝子研究と除草剤抵抗性: 遺伝子研究では、ベンゾビシクロン耐性はHIS1によって付与された半優性形質であることが確認されており、これはHIS1ヘテロ接合体F1植物の中間的な反応に基づいています 。この発見は、除草剤抵抗性の遺伝的基盤を理解し、除草剤抵抗性雑草の管理戦略を開発するために重要です。
環境運命と生態毒性: ベンゾビシクロンは、その環境運命と生態毒性について評価されています。これは、非標的生物に対する毒性が低く、環境への残留性が最小限であることを示す好ましいプロファイルを持っています。 これにより、ベンゾビシクロンは、除草剤の使用による環境負荷を軽減することを目的とした統合的雑草管理プログラムに適した候補となります .
除草剤施用の最適化: 水稲のさまざまな組織タイプと生育段階におけるHIS1の空間的および時間的な発現が研究されています。 発現パターンを理解することで、ベンゾビシクロンの施用時期と用量を最適化し、その有効性を最大化し、作物への影響を最小限に抑えることができます .
非形質転換水田雑草の防除: ベンゾビシクロンは、除草剤に感受性のある水田雑草の個体群に対して、非形質転換の湛水後の防除オプションを提供します。 これは、水稲システムがキザロホップやイミダゾリノンなどの他の除草剤に抵抗性を持つ地域で特に役立ちます .
除草剤有効性モデリング: ベンゾビシクロンの水田雑草に対する有効性を予測するモデルが提案されており、これはHIS1の接合体と施用時の生育段階の関数です。 このモデルは、葉が2枚以下の水田雑草を抑制するためにベンゾビシクロンの施用を導くことができます .
作用機序
Target of Action
Benzobicyclon primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .
Mode of Action
Benzobicyclon acts as a HPPD inhibitor . It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure, acting as a chemical slow releaser of the triketone system during HPPD inhibition . This inhibition disrupts the tyrosine catabolism pathway, leading to a deficiency in plastoquinones and tocopherols, which in turn causes bleaching and death in susceptible plants .
Biochemical Pathways
The primary biochemical pathway affected by benzobicyclon is the tyrosine catabolism pathway . By inhibiting HPPD, benzobicyclon disrupts the production of plastoquinones and tocopherols. This disruption leads to the bleaching of plants, as these compounds are essential for photosynthesis and photoprotection .
Pharmacokinetics
It is known that benzobicyclon exhibits long residual activity against certain weeds at doses of 200–300g ai/ha .
Result of Action
Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice . It is particularly effective against Scirpus juncoides, a problematic weed in paddy fields .
Action Environment
Benzobicyclon is used as a post-flood weed control option in rice . Its efficacy is highly dependent on the application to flooded rice fields, which is necessary for its herbicidal activity . The compound has a wide application window and exhibits long residual activity, making it a favorable choice for use in various environmental conditions .
生化学分析
Biochemical Properties
It is known that Benzobicyclon acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .
Cellular Effects
It is known to show broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted/direct-seeded rice .
Molecular Mechanism
The molecular mechanism of Benzobicyclon involves its unique structure acting as a chemical slow releaser of the triketone system during HPPD inhibition . This suggests that Benzobicyclon may exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
Benzobicyclon has been observed to exhibit long residual activity against Scirpus juncoides .
Metabolic Pathways
Given its role in HPPD inhibition, it may interact with enzymes involved in this pathway .
特性
IUPAC Name |
3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXCLRUCUMWJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057987 | |
| Record name | Benzobicyclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156963-66-5 | |
| Record name | Benzobicyclon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzobicyclon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzobicyclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















